chemical and physical properties of 9-Anthracenecarboxamide
chemical and physical properties of 9-Anthracenecarboxamide
An In-Depth Technical Guide to the Chemical and Physical Properties of 9-Anthracenecarboxamide
Introduction
9-Anthracenecarboxamide, also known as 9-anthramide, is an aromatic amide derivative of anthracene. Its structure is characterized by a carboxamide group (-CONH₂) attached to the 9-position of the anthracene core, a polycyclic aromatic hydrocarbon. This unique combination of a fluorescent, planar anthracene moiety and a hydrogen-bonding carboxamide group imparts a distinct set of chemical and physical properties. These characteristics make it and its derivatives valuable compounds for investigation in materials science, particularly in the development of fluorescent probes and organic electronics, as well as in medicinal chemistry as a scaffold for novel therapeutic agents.[1]
This technical guide provides a comprehensive overview of the core , offering insights into its molecular structure, spectroscopic profile, synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.
Core Molecular and Physical Properties
The fundamental properties of 9-Anthracenecarboxamide are rooted in its chemical structure. The large, hydrophobic anthracene core dominates its solubility profile, while the amide group provides a site for hydrogen bonding, influencing its melting point and crystal packing.
Chemical Structure
Caption: Chemical structure of 9-Anthracenecarboxamide.
Summary of Properties
The following table summarizes the key identifiers and computed physical properties for 9-Anthracenecarboxamide.
| Property | Value | Source |
| IUPAC Name | anthracene-9-carboxamide | [2] |
| Synonyms | 9-Anthramide | [2] |
| CAS Number | 34810-13-4 | [2] |
| Molecular Formula | C₁₅H₁₁NO | [2] |
| Molecular Weight | 221.25 g/mol | [2] |
| Appearance | Expected to be a solid powder, likely yellow, similar to related compounds. | Inferred from |
| Solubility | Expected to be insoluble in water but soluble in organic solvents like DMSO, DMF, and ethanol. | Inferred from[3][4] |
| Melting Point | Not definitively reported; expected to be a high-melting solid due to the planar aromatic structure and hydrogen bonding. | |
| Boiling Point | Not applicable; likely to decompose at high temperatures before boiling. |
Spectroscopic Profile
The spectroscopic properties of 9-Anthracenecarboxamide are dominated by the electronic transitions of the anthracene core and the vibrational modes of the carboxamide group.
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UV-Visible and Fluorescence Spectroscopy: Like its parent compound, 9-Anthracenecarboxamide is expected to be highly fluorescent. The anthracene core possesses a π-conjugated system that absorbs UV radiation, leading to characteristic structured absorption and emission spectra. The related 9-Anthracenecarboxylic acid exhibits a maximum absorbance (λmax) at 253 nm.[3] The electronic absorption and fluorescence are sensitive to the solvent environment, concentration, and pH, which can influence acid-base and monomer-dimer equilibria.[5] These properties are fundamental to its use as a fluorescent probe.[1]
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Expected characteristic peaks include:
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N-H Stretch: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.
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C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
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N-H Bend (Amide II): A band near 1600-1640 cm⁻¹.
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Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
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Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show complex multiplets in the aromatic region (typically 7.0-9.0 ppm) corresponding to the nine protons on the anthracene ring. The two amide protons (-CONH₂) would likely appear as a broad singlet further downfield, with a chemical shift that is highly dependent on the solvent and concentration.
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¹³C NMR: The spectrum would display 15 distinct signals for the carbon atoms. The carbonyl carbon of the amide would be the most downfield signal (typically >165 ppm), while the aromatic carbons would resonate in the 120-140 ppm range.
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Synthesis and Reactivity
Understanding the synthesis and reactivity of 9-Anthracenecarboxamide is crucial for its modification and incorporation into more complex systems.
Proposed Synthesis Workflow
A common and direct method for synthesizing 9-Anthracenecarboxamide is through the amidation of its corresponding carboxylic acid, 9-Anthracenecarboxylic acid. This two-step process involves the activation of the carboxylic acid followed by nucleophilic attack by ammonia.
Caption: Proposed workflow for the synthesis of 9-Anthracenecarboxamide.
Experimental Protocol (Conceptual):
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Activation: Dissolve 9-Anthracenecarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF). Add an activating agent, such as thionyl chloride or a peptide coupling reagent like EDC in the presence of HOBt, and stir at room temperature until the acid is fully converted to the activated intermediate.
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Amination: Introduce a source of ammonia, such as concentrated ammonium hydroxide or by bubbling ammonia gas through the solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.
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Workup and Purification: After the reaction is complete, the product can be isolated by quenching the reaction, extracting with an organic solvent, and washing to remove unreacted starting materials and byproducts. Final purification is typically achieved through recrystallization or column chromatography.
Key Reactivity
The reactivity of 9-Anthracenecarboxamide is dictated by both the anthracene core and the amide functional group.
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[4+4] Photodimerization: A hallmark reaction of 9-substituted anthracenes is the [4+4] photocycloaddition that occurs upon exposure to UV light.[6] Two parallel-stacked anthracene molecules react across their central rings (C9 and C10 positions) to form a dimer. This reversible process can induce significant mechanical stress in the crystal lattice, leading to applications in photomechanical materials like light-actuated cantilevers and artificial muscles.[6]
